Regioisomeric Structural Differentiation: Ethyl-2-Phenylglycidate vs. Ethyl-3-Phenylglycidate
Ethyl-2-phenylglycidate (CAS 19780-36-0) differs from the more commonly procured ethyl 3-phenylglycidate (CAS 121-39-1) in the position of the phenyl substituent on the oxirane ring. In the target compound, both the phenyl group and the ethyl ester are attached to C-2 of the oxirane, creating a gem-disubstituted epoxide center . In the comparator ethyl 3-phenylglycidate, the phenyl group is at C-3 and the ester at C-2, producing a vicinal disubstitution pattern . This regioisomerism is confirmed by distinct CAS numbers, IUPAC names, and computed LogP values (target: LogP 1.48; comparator: LogP 1.69), indicating measurably different lipophilicity that can affect partitioning behavior in biological and chromatographic systems .
| Evidence Dimension | Chemical structure (regioisomerism) and computed LogP |
|---|---|
| Target Compound Data | Ethyl 2-phenyloxirane-2-carboxylate; LogP = 1.47520; CAS 19780-36-0 |
| Comparator Or Baseline | Ethyl 3-phenyloxirane-2-carboxylate; LogP = 1.68960; CAS 121-39-1 |
| Quantified Difference | ΔLogP = -0.214 (target is less lipophilic); distinct regioisomer |
| Conditions | Computed physicochemical properties from chemical databases (Chemsrc) |
Why This Matters
Different LogP values and regioisomeric structures directly impact compound partitioning, chromatographic retention, and biological target accessibility, meaning these two compounds cannot be used interchangeably in standardized protocols or formulations without re-validation.
